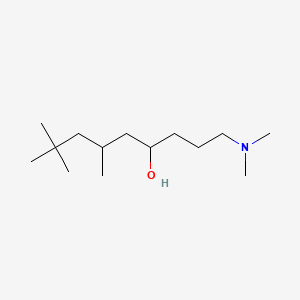
4-Nonanol, 1-(dimethylamino)-6,8,8-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nonanol, 1-(dimethylamino)-6,8,8-trimethyl- is an organic compound that belongs to the class of alcohols It is characterized by a nonane backbone with a hydroxyl group at the fourth position, a dimethylamino group at the first position, and three methyl groups at the sixth and eighth positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nonanol, 1-(dimethylamino)-6,8,8-trimethyl- can be achieved through several synthetic routes. One common method involves the alkylation of a suitable precursor with a dimethylamino group. The reaction typically requires a strong base, such as sodium hydride, and an alkyl halide as the alkylating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the hydroformylation of an appropriate olefin followed by hydrogenation. The hydroformylation process uses a catalyst, such as a cobalt or rhodium complex, to add a formyl group to the olefin. The resulting aldehyde is then hydrogenated to produce the desired alcohol.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nonanol, 1-(dimethylamino)-6,8,8-trimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
4-Nonanol, 1-(dimethylamino)-6,8,8-trimethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 4-Nonanol, 1-(dimethylamino)-6,8,8-trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Nonanol: A primary alcohol with a similar nonane backbone but lacking the dimethylamino and additional methyl groups.
2-Nonanol: A secondary alcohol with the hydroxyl group at the second position.
4-Nonanol: A primary alcohol with the hydroxyl group at the fourth position but lacking the dimethylamino and additional methyl groups.
Uniqueness
4-Nonanol, 1-(dimethylamino)-6,8,8-trimethyl- is unique due to the presence of the dimethylamino group and the three methyl groups, which confer distinct chemical and physical properties. These structural features can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
5413-22-9 |
|---|---|
Formule moléculaire |
C14H31NO |
Poids moléculaire |
229.40 g/mol |
Nom IUPAC |
1-(dimethylamino)-6,8,8-trimethylnonan-4-ol |
InChI |
InChI=1S/C14H31NO/c1-12(11-14(2,3)4)10-13(16)8-7-9-15(5)6/h12-13,16H,7-11H2,1-6H3 |
Clé InChI |
JYASHYCLIUFILK-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(CCCN(C)C)O)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


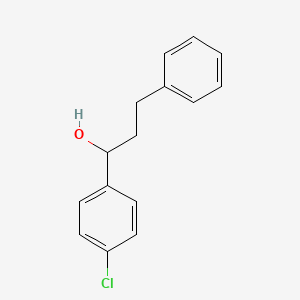
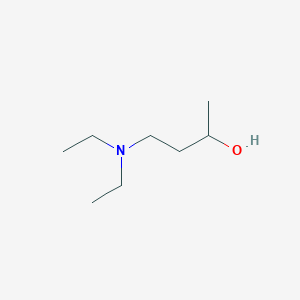


![N-[(Z)-quinolin-2-ylmethylideneamino]pyridin-4-amine](/img/structure/B14734972.png)
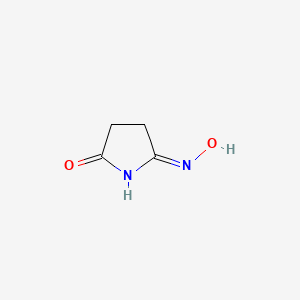

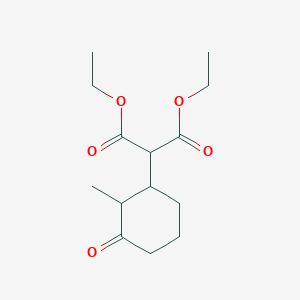
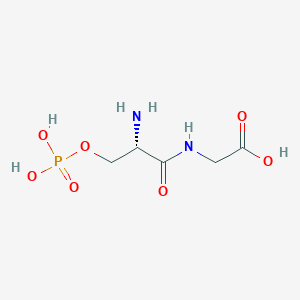
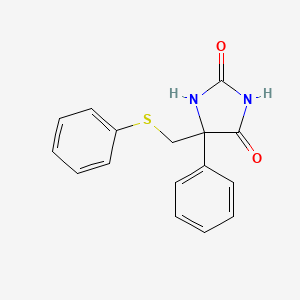
![[4-[[Butan-2-yl-(4-chlorobenzoyl)amino]methyl]phenyl] 3-(trifluoromethyl)benzenesulfonate](/img/structure/B14734998.png)
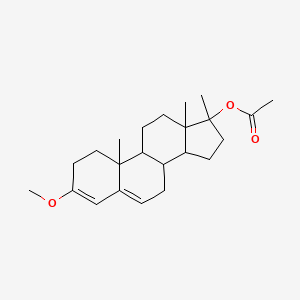

![[(Isocyanatomethoxy)methyl]benzene](/img/structure/B14735029.png)
